2-Mercaptopropionic acid

描述

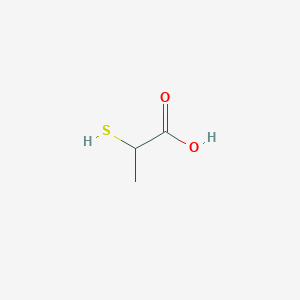

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S/c1-2(6)3(4)5/h2,6H,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNLUUOXGOOLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S | |

| Record name | THIOLACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Mercaptopropionic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-Mercaptopropionic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13419-67-5 (mono-ammonium salt), 35440-77-8 (strontium[2:1] salt) | |

| Record name | 2-Mercaptopropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80861636 | |

| Record name | Propanoic acid, 2-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiolactic acid appears as an oily liquid with an unpleasant odor. Toxic by ingestion and skin absorption. Used as a depilatory and in hair waving preparations., Liquid with a disagreeable odor; mp = 10 deg C; [Merck Index] Colorless liquid with a stench; mp = 10-14 deg C; [Alfa Aesar MSDS], Liquid, colourless to pale yellow liquid with roasted, meaty odour | |

| Record name | THIOLACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Mercaptopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1104/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

117.00 °C. @ 16.00 mm Hg | |

| Record name | 2-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

miscible in water, alcohol, ether and acetone, 1 mL in 1 mL 95% alcohol (in ethanol) | |

| Record name | 2-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1104/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.192-1.200 | |

| Record name | 2-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1104/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

79-42-5 | |

| Record name | THIOLACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-2-Mercaptopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptopropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOLACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5U6967KGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

12 °C | |

| Record name | 2-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 Mercaptopropionic Acid

Thiolation of Halogenated Carboxylic Acids

A primary route for synthesizing 2-Mercaptopropionic acid involves the nucleophilic substitution of a halogen on a propionic acid backbone with a sulfur-containing nucleophile. This approach is exemplified by the reaction involving 2-chloropropionic acid.

Thiolation of 2-Chloropropionic Acid with Sodium Thiosulfate (B1220275)

One of the common industrial methods for preparing this compound is through the reaction of 2-chloropropionic acid with a thiosulfating agent, such as sodium thiosulfate. smolecule.comsmolecule.com This process typically occurs under alkaline conditions and involves subsequent steps to isolate the final product. smolecule.com

The reaction proceeds through a nucleophilic substitution mechanism. Initially, the thiosulfate anion (S₂O₃²⁻) attacks the carbon atom bonded to the chlorine atom in 2-chloropropionic acid, displacing the chloride ion. This forms an intermediate known as a Bunte salt (S-2-carboxypropyl thiosulfate). Subsequent hydrolysis or acidification of this intermediate cleaves the S-S bond, yielding the desired this compound and sulfite (B76179) or sulfur dioxide.

A Chinese patent outlines a specific process that details the molar ratios of reactants for this synthesis. google.com The process involves several stages, including the initial reaction, acidification, and reduction of byproducts to maximize the yield. google.com

Table 1: Stoichiometric Ratios for this compound Synthesis

| Reactant | Molar Parts |

|---|---|

| 2-Chloropropionic Acid | 1 |

| Sodium Carbonate | 0.48 - 0.6 |

| Sodium Thiosulfate | 0.9 - 1.5 |

| Acid (for acidification) | 1.5 - 4.5 |

| Zinc (for reduction) | 0.2 - 0.8 |

Data sourced from patent CN1931836A. google.com

In this synthetic pathway, facilitating reagents such as sodium carbonate play a crucial role. Sodium carbonate is added to the aqueous solution of 2-chloropropionic acid to form sodium 2-chloropropionate. google.com This initial step serves to deprotonate the carboxylic acid, forming its carboxylate salt. The salt is more soluble in the aqueous reaction medium and prevents the acidic proton from interfering with the subsequent nucleophilic substitution reaction. The reaction to form the sodium salt of 2-chloropropionic acid typically results in a solution with a pH between 7.0 and 7.5. google.com

Preparation of Alpha-Hydroxy-Beta-Mercaptopropionic Acid

Alpha-hydroxy-beta-mercaptopropionic acid, also known as 2-hydroxy-3-mercaptopropionic acid, is a related compound whose synthesis has been noted in specialized applications. For instance, the L-isomer of this compound, 1-L-alpha-hydroxy-beta-mercaptopropionic acid, has been prepared as part of the solid-phase synthesis of oxytocin (B344502) analogues. nih.gov In this context, it serves as a building block to be incorporated into a larger peptide structure. nih.gov

Catalytic Pathways for Mercaptopropionic Acid Esters

The synthesis of esters of mercaptopropionic acid can be achieved through several catalytic routes. These include the direct esterification of mercaptopropionic acid or the catalytic addition of hydrogen sulfide (B99878) to acrylic acid esters.

Direct esterification of mercaptopropionic acid with an alcohol is an equilibrium-driven reaction that requires a catalyst to achieve reasonable conversion rates. atamankimya.com Research has explored various catalysts to improve this process. For example, sulfonic acid-based functionalized ionic liquids have been shown to be effective catalysts for the synthesis of methyl 3-mercaptopropionate (B1240610) from 3-mercaptopropionic acid and methanol (B129727). xdhg.com.cn Under optimal conditions—a molar ratio of methanol to mercaptopropionic acid of 2:1, a reaction time of 1.5 hours at 70°C, and a catalyst amount of 10% by weight of the acid—a conversion rate of 93.2% can be achieved. xdhg.com.cn The optimization of traditional acid catalyst concentrations is also crucial, as higher concentrations can sometimes promote the formation of thioester side-products. rsc.org

An alternative catalytic pathway involves the Michael addition of hydrogen sulfide (H₂S) to acrylic acid esters. google.com This reaction is typically performed in the presence of a basic catalyst. A patented process describes the use of a solid-supported catalyst functionalized with basic guanidine (B92328) groups. google.com This heterogeneous catalyst facilitates the addition of H₂S across the double bond of the acrylate (B77674) ester to form the corresponding 3-mercaptopropionic acid ester, offering advantages in catalyst separation and reuse. google.com

Table 2: Catalytic Synthesis of Mercaptopropionic Acid Esters

| Reaction Type | Reactants | Catalyst | Key Findings |

|---|---|---|---|

| Esterification | 3-Mercaptopropionic Acid, Methanol | 1-(3-Sulfonic acid)propyl-3-ethylimidazole hydrogen sulfate (B86663) (Ionic Liquid) | 93.2% conversion of the acid at 70°C. xdhg.com.cn |

| Esterification | 3-Mercaptopropionic Acid, Trimethylolpropane | Acid Catalyst | Catalyst concentration is a dominant factor in minimizing side-product formation. rsc.org |

Hydrogen Sulfide Addition to Acrylic Acid Esters

A primary industrial route for synthesizing esters of this compound involves the direct reaction of an acrylic acid ester with hydrogen sulfide. google.com This process is an example of a conjugate addition, specifically a thio-Michael addition, where the thiol group adds across the carbon-carbon double bond of the acrylate. The general reaction is:

HSCH₂CH₂COOR + H₂S → HSCH₂CH₂COOR

High yields of the desired mercaptopropionic acid ester are favored by using an excess of hydrogen sulfide relative to the acrylic acid ester. google.com Molar ratios of H₂S to the ester are typically maintained between 1.25:1 and 5:1 to ensure the reaction proceeds efficiently and to minimize the formation of byproducts like monothiodipropionic acid ester. google.com

| Table 1: Optimized Reaction Conditions for Hydrogen Sulfide Addition to Acrylic Acid Esters | |

| Parameter | Condition/Value |

| Reactant Ratio (H₂S:Acrylic Ester) | 1.25:1 to 5:1 (molar) google.com |

| Temperature | 0°C to 40°C google.com |

| Catalyst System | Weakly basic amine with a polyether co-catalyst google.com |

| Solvent | Dithiodipropionic acid ester (reactive solvent) google.com |

| System Phase | Essentially nonaqueous, single phase google.com |

The core of this synthetic method is a nucleophilic addition reaction. Sulfur compounds, particularly thiolate anions (RS⁻), are excellent nucleophiles. msu.edu The mechanism proceeds via a Michael-type addition, where the electron-rich nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated acrylic acid ester. researchgate.netwikipedia.orgresearchgate.net

The mechanism can be described in the following steps:

Formation of the Nucleophile : In the presence of a basic catalyst, hydrogen sulfide (H₂S) is deprotonated to form the more potent hydrosulfide (B80085) anion (HS⁻). This anion is a soft nucleophile, making it highly effective for conjugate addition.

Nucleophilic Attack : The hydrosulfide anion attacks the β-carbon of the acrylic ester's double bond. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group, a phenomenon transmitted through conjugation. msu.edu

Formation of an Enolate Intermediate : The attack results in the formation of a carbon-sulfur bond and the shift of the π-electrons from the double bond onto the α-carbon, creating a resonance-stabilized enolate intermediate. wikipedia.org

Following the nucleophilic addition, the enolate intermediate must be protonated to yield the final stable product. wikipedia.org

Proton Source : The proton can be supplied by various species in the reaction mixture, including the solvent, a molecule of unreacted hydrogen sulfide, or the protonated form of the amine catalyst.

Protonation : The enolate intermediate abstracts a proton, leading to the formation of the final this compound ester and regenerating the basic catalyst. This step is typically rapid and completes the addition sequence. msuniv.ac.in In polymerizations involving similar acrylate additions, this proton-transfer process is a key step in the propagation of the polymer chain. ect-journal.kzrsc.org

The efficiency and selectivity of the synthesis are significantly enhanced by a dual catalyst system. google.comgoogle.com

Weakly Basic Amine Catalysts : Weakly basic amines, such as ammonia (B1221849) (NH₃) or other primary, secondary, or tertiary amines, serve as the primary catalyst. google.comekb.eg Their main function is to facilitate the formation of the highly nucleophilic hydrosulfide ion (HS⁻) from hydrogen sulfide, thereby accelerating the rate of the nucleophilic addition. google.comekb.eg The amount of the basic catalyst typically ranges from 0.1% to 10% by weight. google.comgoogle.com

Polyether Co-catalysts : Polyethers, particularly those with at least two ether oxygen atoms like polyethylene (B3416737) glycol or crown ethers (e.g., 18-crown-6), are used as co-catalysts. google.comgoogle.com These co-catalysts are believed to improve the solubility and activity of the amine catalyst within the single-phase reactive solvent system. google.com They can complex with the cationic counter-ion of the catalyst (e.g., ammonium), enhancing the "nakedness" and nucleophilicity of the active anion. The amount of polyether co-catalyst used is also typically in the range of 0.1% to 10% by weight. google.comgoogle.com

Emerging Synthetic Routes and Green Chemistry Approaches for this compound

Research into the synthesis of this compound and its derivatives is increasingly focused on developing more environmentally benign and efficient processes, in line with the principles of green chemistry.

Key emerging strategies include:

Ionic Liquid Catalysis : Amino-functionalized hydrophobic ionic liquids have been explored as catalysts for the addition of H₂S to α,β-unsaturated carboxylic acids. lookchem.com This approach offers an integrated system where the ionic liquid acts as both the catalyst and the separation medium, simplifying product recovery and catalyst recycling. zenodo.orgwjpps.com

Alternative Raw Materials : A patented method describes the synthesis of β-mercaptopropionic acid starting from acrylamide (B121943) and sodium hydrosulfide (NaHS) or hydrogen sulfide. google.com The resulting intermediate is then hydrolyzed and acidified. This route is presented as a high-yield process that minimizes waste streams compared to traditional methods. google.com

Solvent-Free and One-Pot Reactions : The development of "one-pot" and solvent-free reaction conditions is a significant goal in green synthesis. A method for synthesizing a derivative, methyl 3-[(2,2-dimethyl-1-oxobutyl)thio]propionate, utilizes a one-pot, solvent-free reaction between dimethylbutyryl chloride and methyl 3-mercaptopropionate, avoiding the need for solvent concentration steps. google.com Such strategies reduce waste, energy consumption, and operational complexity.

| Table 2: Comparison of Emerging Synthetic Approaches | |||

| Approach | Key Features | Example Application | Potential Advantages |

| Ionic Liquid Catalysis | Use of ionic liquids as recyclable catalysts and solvents. zenodo.orgwjpps.com | Addition of H₂S to α,β-unsaturated acids using amino-functionalized ionic liquids. lookchem.com | Integrated reaction and separation, catalyst recyclability, reduced volatile organic compounds (VOCs). mdpi.com |

| Acrylamide-Based Route | Utilizes acrylamide and NaHS/H₂S as starting materials. google.com | Synthesis of β-mercaptopropionic acid via an addition-hydrolysis sequence. google.com | High yields, reduced waste ("three wastes"), potential for byproduct valorization. google.com |

| Solvent-Free Synthesis | Reactions are conducted without a solvent medium. google.com | One-pot synthesis of a simvastatin (B1681759) side chain from methyl 3-mercaptopropionate. google.com | Eliminates solvent waste, reduces energy for solvent removal, simplifies purification. |

Chemical Reactivity and Derivatization of 2 Mercaptopropionic Acid

Oxidation Reactions of 2-Mercaptopropionic Acid

The thiol group of this compound is readily oxidized. The nature of the resulting product is dependent on the oxidizing agent and the conditions of the reaction.

Under mild oxidizing conditions, or through self-oxidation, this compound can dimerize to form 2,2'-dithiodipropionic acid. smolecule.comacs.org This reaction involves the coupling of two thiol groups to form a disulfide bond (-S-S-).

Stronger oxidizing agents can further oxidize the sulfur atom. For instance, oxidation with hydrogen peroxide in acetic acid can convert the thiol group into a sulfonic acid (-SO₃H) group. nih.gov Similarly, oxidation using nitric acid in the presence of an intermediate mercaptan-oxidation product as a promoter can also yield the corresponding sulfonic acid. google.com

The oxidation by hexacyanoferrate-(III) in an acidic medium is proposed to begin with the formation of an intermediate complex between a this compound molecule and a hexacyanoferrate-(III) molecule in a pre-equilibrium step. researchgate.net This is followed by an electron-transfer process. researchgate.net In some redox catalysis processes, such as with an amavadine complex model, the mechanism can follow Michaelis-Menten type kinetics, indicating the formation of an intermediate species from the interaction of the oxidized mediator and the thiol substrate. acs.orgulisboa.pt Photoreactions initiated by electron transfer have also been observed, where the mercapto group is the predominant site of electron donation. oup.com

Kinetic Studies of this compound Oxidation

Reduction Reactions of this compound

The disulfide derivative, 2,2'-dithiodipropionic acid, can be reduced back to this compound. This cleavage of the disulfide bond can be accomplished using various reducing agents. For example, dihydrolipoamide (B1198117) dehydrogenases can catalyze the reduction of 3,3'-dithiodipropionic acid to 3-mercaptopropionic acid. nih.gov In a laboratory setting, reducing agents like ammonium (B1175870) thioglycolate can be used to reduce dithiodipropionic esters of cellulose (B213188) to the corresponding thiolated cellulose. rsc.org

Nucleophilic Substitution Reactions Involving the Thiol Group

The thiol group of this compound is nucleophilic and can participate in various substitution reactions. smolecule.com The thiolate anion (RS⁻), formed by deprotonation of the thiol, is a particularly strong nucleophile. It can react with electrophiles such as alkyl halides in nucleophilic substitution reactions. bohrium.com The reactivity of thiols in such reactions is influenced by their acidity; while thiols are more acidic than alcohols, their high acidity can sometimes reduce the nucleophilicity of other reactants by protonating them. cas.cn The thiol group's nucleophilic character is central to its use in multicomponent reactions, for example, in the synthesis of thiazinanes, where it attacks an imine carbon in an early step of the reaction mechanism. nih.govmdpi.com

Coordination Complex Formation with Metal Ions

This compound (2-MPA) exhibits a strong propensity to form coordination complexes with a variety of metal ions. This reactivity is attributed to the presence of two key functional groups: a thiol (-SH) group and a carboxylic acid (-COOH) group. These groups can act as Lewis bases, donating electron pairs to a metal center to form coordinate covalent bonds. The ability of 2-MPA to coordinate with metals is fundamental to its application in various fields, including analytical chemistry and materials science.

Chelation Chemistry of this compound

This compound functions as a bidentate chelating agent, meaning it can bind to a central metal ion through two of its atoms, the sulfur of the thiol group and an oxygen of the deprotonated carboxylate group. chemicalbook.comresearchgate.net This dual coordination results in the formation of a stable, five-membered chelate ring. The formation of such a ring structure enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. This enhanced stability is known as the chelate effect.

The chelation property of 2-MPA is utilized in analytical chemistry for the selective extraction and determination of metal ions in solutions. atamanchemicals.com It can also be employed for the surface modification of nanoparticles, such as titanium dioxide (TiO2), to facilitate the removal of heavy metals like cadmium from wastewater. chemicalbook.com The interaction of 2-MPA with methylmercury(II) has been studied, demonstrating its sequestering ability towards this toxic cation. nih.gov In these interactions, 2-MPA typically forms complex species, highlighting its role as a potent chelator. nih.gov

In some applications, a combination of this compound with other chelators, like Tris-EDTA, has been evaluated for the detection of metallo-beta-lactamases, which are enzymes that can confer antibiotic resistance. nih.gov

Interactions with Specific Metal Ions (e.g., Ni(II), Zn(II))

The interaction of this compound with various divalent and trivalent metal ions has been the subject of numerous studies.

Nickel(II) and Zinc(II): Potentiometric studies have revealed the formation of both mononuclear and polynuclear complexes between this compound and Ni(II) and Zn(II) ions. nih.govdoi.org For the Zn(II)/3-MPA system, a mixture of a mononuclear complex (BA2) and polynuclear complexes (B3A4 and B4A6) was identified, where 'B' represents the metal ion and 'A' represents the ligand. nih.govdoi.org The Ni(II)/3-MPA system is characterized by the formation of polynuclear complexes such as B5A10, B6A11, B6A9, and B6A12, with the latter two being predominant. nih.govdoi.org The stability constants of these complexes have been determined, providing quantitative measures of their thermodynamic stability. nih.govdoi.org In a study of complexes with 2,2-bipyridine and azide (B81097) ligands, the presence of 3-mercaptopropionic acid as a reducing agent was shown to promote the cleavage of plasmid DNA by Mn(II), Co(II), and Zn(II) complexes. nih.gov

Other Metal Ions: this compound also forms stable complexes with other metal ions. For instance, it has been shown to form complexes with Bi(III), with all complex species exhibiting cyclic S,O-chelate structures. rsc.org The interaction with Cd(II) involves the coordination of the metal ion with both the oxygen and sulfur atoms of the 2-MPA ligand, resulting in a cyclic structure. researchgate.net Studies on Hg(II) have determined the thermodynamic stability constants for its complexes with various low-molecular-mass thiols, including 3-mercaptopropionic acid. publish.csiro.au The interaction with Fe(III) leads to the formation of transient blue-purple chelated 1:1 complexes. rsc.org

The following table summarizes the types of complexes formed between 3-mercaptopropionic acid and selected metal ions.

| Metal Ion | Complex Stoichiometry (Metal:Ligand) | Reference |

| Zn(II) | BA₂, B₃A₄, B₄A₆ | nih.govdoi.org |

| Ni(II) | B₅A₁₀, B₆A₁₁, B₆A₉, B₆A₁₂ | nih.govdoi.org |

Table showing the stoichiometry of complexes formed between 3-mercaptopropionic acid and Ni(II) and Zn(II) ions.

Formation of Metal-Thiolate Complexes

The coordination of the thiol group of this compound to a metal ion results in the formation of a metal-thiolate bond. This is a key feature of its coordination chemistry. atamanchemicals.com The formation of these complexes is valuable in coordination chemistry and for the preparation of various metal-thiolate materials. atamanchemicals.com

A notable example is the formation of gold(I)-thiolate complexes. 3-Mercaptopropionic acid has been observed to yield luminescent Au(I)-thiolate compounds, which are precursors to the synthesis of gold nanoparticles. nih.gov The formation of these complexes is influenced by factors such as the solvent polarity and the ratio of the gold precursor to the thiol. nih.gov

Similarly, Raman spectroscopy has provided clear evidence for the formation of a Bi-S bond in complexes of bismuth(III) with 3-mercaptopropionic acid, indicating coordination via the sulfur atom of the thiol group. rsc.org The interaction of transition metal complexes with this compound as a reducing agent can generate reactive oxygen species, which has implications for their chemical nuclease activities. core.ac.uk

Coordination Geometry in Metal Complexes (e.g., Molybdenum Compounds)

In a study of a dinuclear molybdenum(IV) compound, the reaction of Cp₂Mo₂O₅ with this compound yielded a complex with the formulation [Cp₂Mo₂(µ-O)(µ-SCH₂CH₂CO₂)₂]. researchgate.net This compound features a two-leg-sharing bis(four-legged piano stool) structure with a Mo-Mo distance of 2.6833(6) Å. researchgate.net In this complex, the 2-mercaptopropionate ligand acts as a bridging ligand between the two molybdenum centers.

The coordination geometry of metal complexes with pyridine-2-thionate containing ligands has also been investigated. In some of these molybdenum complexes, the pyridine-2-thionate ligand coordinates to the molybdenum atom through the sulfur atom. nih.gov

Derivatization Strategies for Analytical and Biomedical Applications

The chemical reactivity of the thiol and carboxylic acid groups in this compound allows for its use as a derivatizing agent in analytical chemistry, particularly for High-Performance Liquid Chromatography (HPLC).

Thiol Drug Derivatization for HPLC

This compound, or its isomer 3-mercaptopropionic acid (3-MPA), is frequently used as a reagent for the pre-column derivatization of primary and secondary amino acids and other thiol-containing compounds to facilitate their analysis by HPLC. chromatographyonline.comthermofisher.comijfans.org This derivatization is often necessary because many of these analytes lack a suitable chromophore or fluorophore for sensitive detection.

A common derivatization strategy involves the use of o-phthaldialdehyde (OPA) in the presence of a thiol, such as 3-MPA. chromatographyonline.comchula.ac.th The reaction of OPA with a primary amine in the presence of 3-MPA yields a highly fluorescent isoindole derivative. The addition of 3-MPA to the reaction increases the polarity of the derivatized products, which can improve their separation on a reversed-phase HPLC column. chromatographyonline.com This method has been successfully applied to the automated analysis of amino acids in various samples, including white wine. chromatographyonline.com

The stability of the OPA-derivatized products can be enhanced by using 3-MPA as the thiol co-reagent compared to other thiols like 2-mercaptoethanol (B42355). chula.ac.th This derivatization method has been validated for the quantification of gamma-aminobutyric acid (GABA), demonstrating high sensitivity. chula.ac.th

The following table provides an overview of the derivatization of GABA with OPA and 3-MPA for HPLC analysis.

| Parameter | Value | Reference |

| Derivatizing Agents | o-Phthaladehyde (OPA) and 3-Mercaptopropionic acid (MPA) | chula.ac.th |

| Linearity Range for GABA-OPA/MPA | 0.2-0.9 µg/ml | chula.ac.th |

| Limit of Detection (LOD) for GABA-OPA/MPA | 0.004 µg/ml | chula.ac.th |

| Limit of Quantification (LOQ) for GABA-OPA/MPA | 0.02 µg/ml | chula.ac.th |

Table summarizing the analytical parameters for the HPLC determination of GABA after derivatization with OPA and 3-MPA.

Furthermore, this compound has been used as a selective masking agent in the complexometric determination of palladium(II). researchgate.net

Derivatization with Fluorogenic Reagents (e.g., SBD-F)

The derivatization of thiols, including this compound, with fluorogenic reagents is a crucial technique for their sensitive detection and quantification in various analytical applications. One of the most prominent reagents used for this purpose is ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992), commonly known as SBD-F.

SBD-F selectively reacts with thiol groups to yield highly fluorescent derivatives, while the reagent itself and its hydrolysis by-products are non-fluorescent. rsc.org This characteristic provides excellent specificity and sensitivity for thiol analysis. icm.edu.pl The reaction involves the nucleophilic attack of the thiolate anion on the electron-deficient aromatic ring of SBD-F, leading to the substitution of the fluorine atom and the formation of a stable thioether linkage. This process converts the non-fluorescent SBD-F into a strongly fluorescent SBD-thiol adduct. researchgate.netresearchgate.net

The derivatization reaction with SBD-F is typically carried out under specific conditions to ensure optimal yield and stability of the fluorescent product. The reaction is pH-dependent, with optimal conditions generally occurring in a slightly alkaline medium (pH around 8.5). nih.govsci-hub.st Elevated temperatures, often around 60°C, and an incubation time of approximately one hour are also frequently employed to drive the reaction to completion. icm.edu.plnih.govsci-hub.st

The resulting SBD-derivatives of thiols, including the SBD-adduct of this compound, can be effectively separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. rsc.orgresearchgate.netresearchgate.net The choice of chromatographic conditions, such as the type of column and mobile phase composition, is critical for achieving good resolution of different thiol derivatives. rsc.org For instance, hydrophilic interaction liquid chromatography (HILIC) has been shown to be an effective technique for the separation of SBD-derivatized biothiols. rsc.org

It is noteworthy that the fluorescence intensity of SBD-thiol adducts can be influenced by the solvent environment, with higher fluorescence often observed in more organic-rich solutions. rsc.org This property can be leveraged to enhance the sensitivity of the analytical method. The high selectivity and sensitivity of SBD-F make it a valuable tool for the analysis of this compound and other low-molecular-weight thiols in complex biological and environmental samples. rsc.orgdiva-portal.org

Table 1: Reaction Conditions for Derivatization of Thiols with SBD-F

| Parameter | Condition | Source |

| Reagent | Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) | rsc.orgicm.edu.plresearchgate.net |

| pH | ~8.5 | nih.govsci-hub.st |

| Temperature | 60°C | icm.edu.plnih.govsci-hub.st |

| Incubation Time | ~1 hour | icm.edu.plnih.govsci-hub.st |

| Detection Method | HPLC with Fluorescence Detection | rsc.orgresearchgate.netresearchgate.net |

Derivatization with o-Phthalaldehyde (B127526) (OPA)

The reaction of primary amines with o-phthalaldehyde (OPA) in the presence of a thiol is a widely utilized method for the sensitive quantification of amino acids, peptides, and proteins. escholarship.orgacs.org This derivatization chemistry can also be applied to compounds like this compound, which contains a thiol group that can participate in the reaction.

The reaction mechanism involves the initial interaction of the primary amine with OPA, followed by the addition of the thiol to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative. escholarship.orgacs.org The reaction is typically conducted in an aqueous, alkaline medium. elte.huscispace.com The resulting isoindole product exhibits strong fluorescence, enabling highly sensitive detection. escholarship.org

The choice of thiol reagent is critical as it influences the stability and fluorescence characteristics of the resulting derivative. elte.hu While 2-mercaptoethanol is commonly used, other thiols, including 3-mercaptopropionic acid (a structural isomer of this compound), have been successfully employed. elte.huacs.orgnih.govosti.gov The use of different thiols can affect the stability of the formed isoindole derivatives. nih.gov For instance, studies have shown that using a higher molar ratio of the thiol reagent to OPA can increase the stability of the derivatives. nih.govnih.gov

The reaction rate and the formation of the fluorescent product are significantly dependent on the pH of the solution. escholarship.org The optimal pH for the reaction of OPA with alanine (B10760859) and a thiol has been observed to be between 10 and 11. escholarship.org The reaction is generally rapid, often occurring within a short period at room temperature. elte.huscispace.com

A key advantage of the OPA derivatization method is that the excess reagent does not need to be removed, as OPA itself is not fluorescent. elte.hu The resulting derivatives can be analyzed by various techniques, including high-performance liquid chromatography (HPLC) with either UV or fluorescence detection. elte.hu

It has been observed that some primary amines, particularly those with an NH2-CH2-R structure, can form more than one OPA derivative. nih.govnih.gov The initially formed isoindole can undergo a transformation to a species containing an additional OPA molecule. nih.gov This can have analytical implications, and optimizing the reagent composition, such as increasing the thiol concentration, can help to minimize the formation of these secondary products and improve the stability of the primary derivative. nih.govnih.gov

Table 2: Key Aspects of OPA Derivatization

| Aspect | Description | Source |

| Reactants | o-Phthalaldehyde (OPA), Primary Amine, Thiol (e.g., this compound) | escholarship.orgacs.orgelte.hu |

| Product | Fluorescent 1-alkylthio-2-alkyl-substituted isoindole | escholarship.orgacs.org |

| Reaction Medium | Aqueous, alkaline | elte.huscispace.com |

| Optimal pH | 10 - 11 (for alanine) | escholarship.org |

| Detection | HPLC with UV or Fluorescence Detection | elte.hu |

Applications of 2 Mercaptopropionic Acid in Materials Science and Nanotechnology

Surface Modification in Polymer Synthesis

The ability of 2-mercaptopropionic acid to functionalize and cross-link polymer chains is a key area of its application in polymer science.

Extensive searches of publicly available scientific literature and chemical databases did not yield specific information on a material designated as "GE-S-COOH." Therefore, the role of this compound in enhancing the surface functionality of this particular material cannot be detailed.

This compound is utilized as a cross-linking agent in the formation of hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water. The thiol group of this compound can react with other functional groups on polymer chains to form stable covalent bonds, leading to the formation of a cross-linked hydrogel network.

The process of cross-linking is crucial as it transforms a liquid polymer solution into a solid or gel-like material by restricting the movement of individual polymer chains. sapub.orgresearchgate.net The extent and nature of this cross-linking significantly influence the physical properties of the resulting hydrogel, such as its stiffness, swelling capacity, and flexibility.

For instance, hydrogels can be synthesized through the copolymerization of various vinylated monomers with cross-linkers. sapub.org The strength and swelling behavior of these hydrogels can be modified by adjusting the composition and degree of cross-linking. researchgate.net In some systems, a higher density of cross-links results in a stiffer and less swellable hydrogel, while a lower density leads to a softer and more flexible material.

Different methods can be employed to initiate the cross-linking process, including the use of chemical initiators or exposure to high-energy radiation like gamma or electron beams. sapub.org Chemically cross-linked hydrogels are formed through covalent bonding and are considered permanent, while physically cross-linked hydrogels rely on weaker interactions like hydrogen bonding or ionic interactions. researchgate.net

Nanomaterial Synthesis and Functionalization

In the realm of nanotechnology, this compound plays a critical role as a surface ligand for the synthesis and stabilization of various nanomaterials, particularly quantum dots.

Quantum dots are semiconductor nanocrystals that exhibit unique optical and electronic properties due to quantum mechanical effects. This compound is frequently used as a capping agent to stabilize these nanocrystals, prevent their aggregation, and render them soluble in aqueous solutions. mdpi.com The thiol group of the molecule has a strong affinity for the surface of the quantum dots, forming a protective layer, while the carboxylic acid group provides hydrophilicity and a site for further functionalization.

This compound is instrumental in the synthesis of stable, water-soluble silver sulfide (B99878) (Ag₂S) quantum dots, which are of particular interest due to their fluorescence in the near-infrared (NIR) region. nih.govscitechnol.com This NIR emission is advantageous for bioimaging applications as it allows for deeper tissue penetration and reduced autofluorescence from biological tissues. scitechnol.com

The use of this compound as a coating for Ag₂S QDs has been shown to produce some of the most luminescent and stable anionic QDs. nih.gov The properties of these quantum dots, such as their emission wavelength, can be tuned by controlling the synthesis conditions.

Research Findings on this compound Stabilized Ag₂S Quantum Dots

| Stabilizer | Average Size | Emission Wavelength Range | Key Findings | Reference |

|---|---|---|---|---|

| This compound | Not Specified | 748 nm - 840 nm | Emission is tunable and the QDs are stable in biologically relevant media. | sigmaaldrich.com |

| This compound | Not Specified | 850 nm | The peak two-photon absorption cross section was determined to be 632 ± 271 GM. | nih.gov |

In the aqueous synthesis of cadmium sulfide (CdS) quantum dots, this compound can serve a dual role as both a sulfur source and a stabilizing agent. iaamonline.org This direct synthesis route is advantageous as it avoids the need for additional surface modification steps to make the quantum dots water-soluble. iaamonline.org

The presence of this compound on the surface of CdS QDs provides carboxyl functional groups, which are beneficial for bio-conjugation. iaamonline.org The size of the synthesized CdS QDs is typically in the range of a few nanometers, and their optical properties, such as the absorption and emission wavelengths, are size-dependent due to the quantum confinement effect. iaamonline.org

Properties of this compound Stabilized CdS Quantum Dots

| Stabilizer | Average Diameter | Absorption Peak | Emission Peak | Band Gap Energy | Reference |

|---|---|---|---|---|---|

| 3-Mercaptopropionic acid | 1.5 nm (radius) | 380 nm | 525 nm | 3.19 eV | aip.orgosti.gov |

| Mercaptopropionic acid | 2 nm - 3.5 nm | Not Specified | 540 nm, 565 nm, 595 nm | 2.6 eV | iaamonline.org |

| 3-Mercaptopropionic acid | 2 nm - 6 nm | Not Specified | Not Specified | Not Specified | bohrium.com |

Stabilization of Quantum Dots (QDs)

AgInS₂ Quantum Dots for Photodynamic Therapy Enhancement

This compound (2-MPA) serves as a critical stabilizing agent in the aqueous synthesis of silver indium sulfide (AgInS₂) quantum dots (QDs), which are emerging as promising, heavy-metal-free nanomaterials for biomedical applications. aip.orgresearchgate.netnih.gov Researchers have developed a one-step aqueous method to produce anionic AgInS₂ QDs using 2-MPA as the sole stabilizing molecule. aip.orgnih.gov This synthesis yields small, stable QDs with high quantum yields of 19–23% and tunable light emission, making them suitable for bioimaging. aip.orgresearchgate.netnih.gov

A significant application of these 2-MPA-stabilized AgInS₂ QDs is in enhancing the efficacy of photodynamic therapy (PDT), a cancer treatment that uses a photosensitizer and light to create reactive oxygen species (ROS) that kill cancer cells. nih.gov The QDs can be electrostatically loaded with 5-aminolevulinic acid (ALA), a prodrug that leads to the production of a photosensitizer within tumor cells. aip.orgresearchgate.net The 2-MPA-capped QDs protect the ALA prodrug at physiological pH and provide enhanced release in the acidic tumor microenvironment. aip.orgnih.gov This targeted delivery and release mechanism significantly improves the therapeutic outcome. When tested on human colon adenocarcinoma cell lines (HT29 and SW480), the ALA-loaded QDs led to a dramatic reduction in the half-maximal inhibitory concentration (IC50) for ALA, demonstrating a substantial increase in phototoxicity and apoptotic/necrotic cell death upon light irradiation. nih.gov

| Feature | Description | Reference |

| Stabilizing Agent | This compound (2-MPA) | aip.orgnih.gov |

| Quantum Dot | Silver Indium Sulfide (AgInS₂) | aip.orgresearchgate.net |

| Synthesis Method | One-step aqueous synthesis | aip.orgnih.gov |

| Quantum Yield | 19–23% | aip.orgnih.gov |

| Therapeutic Application | Enhancement of 5-aminolevulinic acid (ALA)-based Photodynamic Therapy (PDT) | aip.orgresearchgate.net |

| Mechanism | Electrostatic loading of ALA onto QDs, with enhanced release at acidic (tumor) pH. | aip.orgnih.gov |

| Outcome | Increased phototoxicity and significant reduction in ALA IC50 in cancer cells. | nih.gov |

Genotoxic and Apoptotic Pathway Studies with QD-MPA Composites

The biocompatibility of quantum dots is a crucial factor for their use in biological systems. This compound is frequently used as a surface coating for QDs to improve their stability and water solubility. Studies have been conducted to assess the genotoxic and apoptotic potential of these 2-MPA-coated nanoparticles.

In one study, the effects of 2-MPA-coated silver sulfide (Ag₂S) QDs were evaluated on Chinese hamster lung fibroblast (V79) cells. mdpi.com The results indicated that these nanoparticles did not exhibit significant cytotoxic or genotoxic effects at lower concentrations. mdpi.com Key findings from this research are summarized below:

Cytotoxicity : Cell viability, assessed by MTT and neutral red uptake assays, only decreased at concentrations above 200 µg/mL and 800 µg/mL, respectively. mdpi.com

Genotoxicity : Using the alkaline single-cell electrophoresis (comet) assay, no DNA damage was observed across a wide concentration range (5–2000 µg/mL). mdpi.com

Apoptotic Pathways : The mRNA expression levels of key genes involved in apoptosis (p53, caspase 3, caspase 9, bax, bcl-2) and cell survival (survivin) were not altered by the 2-MPA/Ag₂S QDs at concentrations below the IC50 value (approximately 1000 µg/mL). mdpi.com

These findings suggest that the biocompatibility of these particular QDs may stem from the 2-MPA coating coupled with the low solubility of the Ag₂S core, which prevents the release of potentially toxic silver ions. mdpi.com This makes them suitable candidates for bioimaging and cell labeling applications. mdpi.com However, it is important to note that the toxicity of QDs can be highly dependent on their core composition. For instance, studies on cadmium telluride (CdTe) QDs coated with mercaptopropionic acid have shown them to be cytotoxic, inducing apoptosis in rat pheochromocytoma cells. nih.gov

Preparation of Hydrophilic Gold Nanoparticles

This compound plays a key role in the synthesis and stabilization of gold nanoparticles (AuNPs), rendering them hydrophilic and suitable for biological applications. The thiol (-SH) group of 2-MPA has a strong affinity for the gold surface, forming a self-assembled monolayer that passivates the nanoparticle. The carboxylic acid (-COOH) group extends into the aqueous medium, imparting negative surface charge and colloidal stability, preventing aggregation.

The synthesis of AuNPs often involves the reduction of a gold salt, such as hydrogen tetrachloroaurate (HAuCl₄), in the presence of a stabilizing agent. mdpi.comnih.gov While some methods use separate reducing and stabilizing agents, compounds like 2-MPA and the related 2-mercaptosuccinic acid can serve dual roles. nih.gov The functionalization with 2-MPA is crucial for creating stable, water-soluble AuNPs that can be further conjugated with biomolecules. The density of the 2-MPA ligand packing on the surface of AuNPs has been quantified and is a key parameter in determining the nanoparticle's properties and subsequent interactions. aip.org

Functionalization of Gold Nanoparticles for Biological Interactions

The surface chemistry of gold nanoparticles dictates their interaction with biological systems. Functionalization with 2-MPA provides a versatile platform for attaching a wide array of biomolecules. The terminal carboxyl group of 2-MPA can be activated to form covalent amide bonds with the amine groups of proteins, peptides, or DNA. sit.edu.cn This strategy allows for the targeted delivery of AuNPs to specific cells or tissues. For example, AuNPs functionalized with 3-mercaptopropionic acid and polyethylene (B3416737) glycol (PEG) have been shown to penetrate the nucleus of HeLa cells, highlighting their potential as carriers for nuclear drug delivery. nih.gov The functionalization process is fundamental to transforming AuNPs from simple colloids into sophisticated tools for diagnostics, bioimaging, and therapeutics. rsc.org

Fabrication of Core-Shell Heterostructures (e.g., Au@ZnO) for Photocatalysis

This compound is instrumental in the fabrication of advanced nanomaterials such as core-shell heterostructures, which have enhanced properties for applications like photocatalysis. A notable example is the synthesis of three-dimensional, dandelion-like Au@ZnO heteroarchitectures. researchgate.netmdpi.com

In this process, gold nanoparticles are first synthesized and then surface-modified with this compound. researchgate.netmdpi.com The 2-MPA-modified AuNPs act as nucleation centers, or "heteroseeds," for the subsequent growth of zinc oxide (ZnO) nanorods. researchgate.net This leads to the formation of a core-shell structure where a central Au nanoparticle core is radially covered by ZnO nanorods. mdpi.com

These Au@ZnO dandelions exhibit significantly improved photocatalytic activity compared to pure ZnO nanorods. researchgate.netmdpi.com When tested for the degradation of rhodamine B under UV irradiation, the Au@ZnO heterostructures showed enhanced performance, which is attributed to a synergistic effect between the metal core and the semiconductor shell. researchgate.netmdpi.com The gold core acts as an electron sink, promoting the separation of photogenerated electron-hole pairs in the ZnO shell and reducing their recombination rate, thereby boosting photocatalytic efficiency. mdpi.com

| Parameter | Au@ZnO Dandelions | Pure ZnO Nanorods | Reference |

| Structure | Core-shell with Au core and ZnO nanorod shell | Nanorods | mdpi.com |

| 2-MPA Role | Surface modification of Au core to induce ZnO nucleation | N/A | researchgate.netmdpi.com |

| Photocatalytic Activity | High | Moderate | researchgate.netmdpi.com |

| Mechanism of Enhancement | Synergistic effect, improved charge separation | Standard semiconductor photocatalysis | researchgate.netmdpi.com |

Modification of Carbon Nanotubes and Graphene

This compound is utilized in the surface modification and functionalization of carbon nanomaterials like carbon nanotubes (CNTs) and graphene, enabling their integration into functional devices and composites. The thiol group of 2-MPA provides a reactive handle for attachment to these materials or to other nanoparticles that are then combined with them.

One application involves engineering the electronic properties of CNT-based devices. In the fabrication of CNT Schottky diodes, self-assembled monolayers of molecules like 3-mercaptopropionic acid have been used to modify the electrode contacts, thereby tuning the energy level alignment and controlling the device's electronic behavior. aip.org

In other composite materials, 2-MPA acts as a capping agent for nanoparticles that are subsequently anchored to graphene sheets. For instance, 3-mercaptopropionic acid-capped zinc sulfide (ZnS) nanocrystals have been anchored onto reduced graphene oxide (RGO) to create a hybrid platform for immunosensors. Similarly, MPA-capped CdTe quantum dots have been used in the self-assembly of QDs with DNA-wrapped carbon nanotubes. mdpi.com A more direct covalent modification of CNTs and graphene with thiol-containing molecules can be achieved through methods like thiol-ene "click" chemistry, which provides an efficient route to graft functional molecules onto the carbon surface.

Synthesis of this compound/Hydrous Zirconium Oxide Composites for Heavy Metal Removal

This compound has been incorporated into inorganic matrices to create effective adsorbents for heavy metal remediation. A composite material of 2-MPA and hydrous zirconium oxide (HZO) has been synthesized for the efficient removal of lead (Pb(II)) from aqueous solutions.

The synthesis involves a two-step process:

Preparation of hydrous zirconium oxide (HZO) via the slow addition of ammonium (B1175870) hydroxide (B78521) to an aqueous solution of zirconium oxychloride.

Incorporation of 2-MPA by mixing the pre-formed HZO with an ethanolic solution of 2-MPA.

The resulting MPA/HZO composite leverages the binding affinity of the thiol groups in 2-MPA for heavy metals. Experimental studies demonstrated that this composite is highly effective at removing Pb(II). Under optimized conditions (pH 6.8, 40-minute contact time), the composite achieved a removal efficiency of 99.37%. The adsorption behavior was found to fit the Langmuir isotherm model well, indicating a monolayer adsorption process. The maximum adsorption capacity was determined to be 128.50 mg/g, showcasing its potential as a robust material for treating water contaminated with heavy metals.

Biomedical and Biological Research Applications of 2 Mercaptopropionic Acid

Role in Drug Synthesis and Development

2-Mercaptopropionic acid (2-MPA) serves as a versatile building block in the synthesis of various heterocyclic compounds with significant pharmacological potential. Its chemical structure, featuring both a thiol and a carboxylic acid group, allows it to participate in key chemical reactions for creating more complex molecules.

A primary application of this compound in medicinal chemistry is in the synthesis of 4-thiazolidinone (B1220212) derivatives. This class of heterocyclic compounds is constructed through a cyclocondensation reaction. The process typically involves reacting Schiff bases (imines) with this compound. researchgate.netijpsonline.comchalcogen.ro The thiol group of 2-MPA attacks the imine carbon, and the carboxylic acid group subsequently condenses with the nitrogen atom, leading to the formation of the five-membered thiazolidinone ring. chalcogen.rosemanticscholar.org This synthetic route is a common and effective method for producing a diverse library of thiazolidinone compounds for biological screening. ijpsonline.comsciepub.com

Thiazolidinone derivatives, including those synthesized using this compound, have been extensively investigated for their biological activities, demonstrating significant potential as both anticancer and antiviral agents. mdpi.comresearchgate.net

Anticancer Activities: Research has shown that various 4-thiazolidinone derivatives exhibit cytotoxic effects against a range of human cancer cell lines. nih.gov The anticancer properties of these compounds are a major focus of drug discovery efforts. ekb.eg For example, certain thiazolidine-2,4-dione derivatives have shown potent activity against breast cancer (MCF-7), colon cancer (HCT116), and liver cancer (HepG2) cell lines. mdpi.com The substitution pattern on the thiazolidinone ring plays a crucial role in determining the cytotoxic potency and selectivity against different cancer cells. ekb.eg Studies have demonstrated that these compounds can induce apoptosis (programmed cell death) in cancer cells. nih.gov

Below is a table summarizing the anticancer activity of selected thiazolidinone derivatives.

| Compound Class | Cancer Cell Line | Activity Measurement | Result |

| Thiazolidine-2,4-dione derivative 7c | Breast Cancer (MCF-7) | IC₅₀ | 7.78 µM |

| Thiazolidine-2,4-dione derivative 7c | Colon Cancer (HCT116) | IC₅₀ | 5.77 µM |

| Thiazolidine-2,4-dione derivative 7c | Liver Cancer (HepG2) | IC₅₀ | 8.82 µM |

| Thiazolidine-2,4-dione derivative 6c | Breast Cancer (MCF-7) | IC₅₀ | 8.15 µM |

| Thiazolidine-2,4-dione derivative 6c | Colon Cancer (HCT116) | IC₅₀ | 7.11 µM |

| Thiazolidine-2,4-dione derivative 6c | Liver Cancer (HepG2) | IC₅₀ | 8.99 µM |

| 5-benzylidene thiazolidine-2,4-dione | Breast Cancer (MDA-MB-468) | GI₅₀ | 1.11 µM |

| 5-benzylidene thiazolidine-2,4-dione | Renal Cancer (RXF 393) | GI₅₀ | 1.15 µM |

| 5-benzylidene thiazolidine-2,4-dione | Non-Small Cell Lung Cancer (NCI-H522) | GI₅₀ | 1.36 µM |

IC₅₀ (Half maximal inhibitory concentration) and GI₅₀ (50% growth inhibition) values indicate the concentration of a compound required to inhibit 50% of the biological process.

Antiviral Activities: The therapeutic potential of thiazolidinone derivatives extends to antiviral applications. Specific derivatives have been identified as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. nih.gov A study on thiazolidinone and thiazolotriazine derivatives identified several compounds with potent inhibitory activity against this enzyme. One particular 5-aryliden-3-arylacetamidothiazolidin-2,4-dione derivative (compound 4e in the study) was found to be a highly active inhibitor with an IC₅₀ value of 0.035 µM, which was four times more potent than the reference drug VCH-759. nih.gov This highlights the promise of thiazolidinones derived from precursors like 2-MPA as scaffolds for developing new antiviral drugs. nih.gov

This compound also functions as a precursor or building block in the synthesis of established pharmaceutical drugs. A notable example is its use in the production of Penicillamine. mendelchemicals.com Penicillamine is a chelating agent used in medicine. The synthesis of penicillamine-containing nucleoamino acids has been explored for potential antiviral applications. rsc.org

Synthesis of Thiazolidinone and Spirothiazolidinone Derivatives

Enzyme Inhibition Studies

The thiol group in this compound is a key functional group for interacting with certain classes of enzymes, particularly those that contain metal ions in their active sites.

This compound and other thiol-containing compounds have been investigated as inhibitors of metallo-β-lactamases (MBLs). nih.govacs.org MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including last-resort carbapenems. nih.gov The emergence of MBL-producing bacteria poses a significant threat to public health, and there are currently no clinically approved MBL inhibitors. nih.govnih.gov Thiol-based compounds, such as 2-mercapto-3-phenylpropionic acid, have been shown to potentiate the activity of antibiotics like meropenem (B701) against MBL-producing bacteria. acs.org

The primary mechanism by which this compound and related thiol compounds inhibit MBLs is through interaction with the zinc ions in the enzyme's active site. nih.gov MBLs are zinc-dependent enzymes that utilize one or two Zn(II) ions to catalyze the hydrolysis of the β-lactam ring in antibiotics, thereby inactivating them. nih.gov

The inhibitory action is attributed to the ability of the thiol group (-SH) to act as a zinc-binding group, effectively chelating the zinc ion(s) essential for catalysis. nih.govscispace.com This binding disrupts the enzyme's ability to stabilize the nucleophilic hydroxide (B78521) species required for antibiotic hydrolysis. nih.gov X-ray crystallography studies of MBLs complexed with thiol inhibitors have confirmed that inhibition involves the direct interaction and chelation of the thiol group with the active site zinc ions. nih.govscispace.com This mechanism makes thiol-containing fragments, like that found in 2-MPA, a valuable starting point for the design of broad-spectrum MBL inhibitors. scispace.com

Inhibition of 3-Mercaptopyruvate (B1229277) Sulfurtransferase (3-MST)

This compound has been identified as an inhibitor of 3-Mercaptopyruvate Sulfurtransferase (MST), an enzyme involved in cyanide detoxification and hydrogen sulfide (B99878) (H₂S) production. nih.govmdpi.com Understanding how compounds like this compound inhibit this enzyme is crucial for developing tools to study its physiological roles. nih.gov

In vitro enzyme kinetic studies have demonstrated that this compound acts as an uncompetitive inhibitor of 3-MST with respect to the substrate, 3-mercaptopyruvate (3-MP). nih.gov Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex.

The hallmark of uncompetitive inhibition observed with this compound is the parallel decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymatic reaction. nih.gov The decrease in Vmax occurs because the ESI complex cannot proceed to form a product. The decrease in Km is due to the inhibitor binding to the ES complex, which, by Le Châtelier's principle, shifts the equilibrium toward the formation of more ES complex, thus increasing the apparent affinity of the enzyme for its substrate.

The inhibitory effect of this compound on 3-MST is distinct from that of its structural isomer, 3-mercaptopropionic acid. While both are inhibitors, they operate through different mechanisms, highlighting the importance of the thiol group's position for molecular interaction with the enzyme. nih.gov

3-mercaptopropionic acid functions as a noncompetitive inhibitor. nih.gov This means it can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. Noncompetitive inhibition is characterized by a decrease in Vmax while the Km remains unchanged. nih.gov In contrast, this compound's uncompetitive inhibition involves a decrease in both Vmax and Km. nih.gov These distinct kinetic profiles suggest that the position of the sulfur atom affects how these compounds bind to the enzyme and interfere with its catalytic activity. nih.gov

| Inhibitor | Inhibition Type vs. 3-MP | Effect on Vmax | Effect on Km |

| This compound | Uncompetitive nih.gov | Decreases nih.gov | Decreases nih.gov |

| 3-Mercaptopropionic acid | Noncompetitive nih.gov | Decreases nih.gov | No effect nih.gov |

Applications in Biochemical Research on Thiol-Dependent Enzymes

Due to its thiol group, this compound and its derivatives are valuable tools in biochemical research, particularly for studying thiol-dependent enzymes and metalloenzymes. nih.govnih.gov Its ability to interact with active sites, often targeting metal cofactors or cysteine residues, allows it to be used as a probe to elucidate enzyme mechanisms and structure-activity relationships. nih.govnih.gov

The specific inhibition of enzymes like carboxypeptidase A and 3-MST serves as a clear example of its utility. nih.govnih.gov By comparing the inhibitory effects of closely related molecules like 2- and 3-mercaptopropionic acid, researchers can infer details about the topology and chemical nature of an enzyme's active site. nih.gov Furthermore, the unique reducing properties of its thiol group are exploited in various chemical and biochemical reactions, including the synthesis of functionalized nanoparticles for biological applications. atamanchemicals.comthegoodscentscompany.com

Redox Activity and Biological Systems

Role as a Reducing Agent in Cellular Processes

The sulfhydryl (-SH) group in this compound confers it with redox activity, allowing it to act as a reducing agent. atamanchemicals.comthegoodscentscompany.com In this capacity, it can donate electrons to other molecules, causing their reduction. This property is particularly relevant in reactions involving metal ions. atamanchemicals.com For instance, this compound can reduce certain metal ions to lower oxidation states. atamanchemicals.com This reactivity is harnessed in the synthesis of hydrophilic gold nanoparticles, where the affinity of gold for the sulfur ligand is exploited. atamanchemicals.com

While not a primary cellular antioxidant, its ability to participate in redox reactions makes it a useful compound in various biochemical contexts. Its unique reducing properties are applied in a wide variety of chemical reactions, including addition, elimination, and cyclization. thegoodscentscompany.com The sulfur group can react in the presence of bases, acids, or ketone groups, demonstrating its versatility as a chemical reducing agent in systems that can model cellular processes. thegoodscentscompany.com

Thiol-Disulfide Exchange Reactions

This compound, as a thiol-containing compound, can participate in thiol-disulfide exchange reactions. This type of reaction is crucial in protein chemistry and various biological processes. The fundamental mechanism involves the nucleophilic attack of a thiolate anion (from the deprotonated thiol group of this compound) on a disulfide bond. This attack results in the cleavage of the original disulfide bond and the formation of a new, mixed disulfide. researchgate.net This reaction is reversible and its direction is influenced by the redox environment and the relative concentrations of the reacting thiols and disulfides.

In a biological context, thiol-disulfide exchange is a key mechanism for the regulation of protein function, folding, and stability. monash.edu Disulfide bonds are critical for maintaining the tertiary and quaternary structures of many proteins. monash.edu Agents that can disrupt these bonds, such as this compound, can denature proteins by reducing these linkages. quora.com This property is utilized in various laboratory applications, such as in the solubilization of proteins from complex structures like eggshell membranes, where the cleavage of disulfide bonds is necessary to break down the protein matrix. stackexchange.com The reaction proceeds via the disruption of disulfide bonds (R-S-S-R') within the protein structure by the mercapto-group (R-SH) of this compound. stackexchange.com

The general mechanism of a thiol-disulfide exchange reaction can be summarized as follows:

Step 1: Ionization of the thiol: The thiol group of this compound (-SH) can lose a proton to form a thiolate anion (-S⁻), which is a potent nucleophile.

Step 2: Nucleophilic attack: The thiolate anion attacks one of the sulfur atoms of a disulfide bond in a protein or another molecule.

Step 3: Formation of a new disulfide and a new thiol: This attack leads to the formation of a new disulfide bond between the this compound molecule and one of the original sulfur atoms, and the release of the other original sulfur atom as a new thiol.

This reactivity allows this compound to be used in applications that require the controlled reduction of disulfide bonds, thereby altering the structure and function of proteins for research purposes. nih.govmdpi.com

Biosensor Development

This compound plays a significant role in the development of biosensors, particularly in the functionalization of electrode surfaces. Its bifunctional nature, possessing both a thiol group for surface anchoring and a carboxylic acid group for biomolecule immobilization, makes it a valuable component in the fabrication of various biosensing platforms.

Self-Assembled Monolayers (SAMs) on Electrodes

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. In the context of biosensors, SAMs of thiol-containing molecules on noble metal electrodes, such as gold, are widely used to create a stable and functional interface for the attachment of biological recognition elements.

This compound readily forms a self-assembled monolayer on gold surfaces. The thiol (-SH) group of the molecule has a strong affinity for gold, leading to the formation of a stable gold-sulfur bond. mdpi.com This interaction drives the spontaneous organization of this compound molecules into a dense and well-ordered monolayer on the gold electrode surface. The carboxylic acid (-COOH) groups of the assembled molecules are then exposed to the surrounding solution, providing a reactive surface for the subsequent covalent attachment of biomolecules. researchgate.net The formation of a this compound SAM on a gold electrode provides a foundational layer for the construction of various electrochemical biosensors. doaj.org

In the development of immunosensors, hybrid or mixed self-assembled monolayers (SAMs) are often employed to optimize the sensor's performance. researchgate.net These mixed SAMs typically consist of two or more different thiol-containing molecules, one of which is this compound. The other component is often a longer-chain alkanethiol that acts as a spacer molecule. acs.org This arrangement helps to control the density of the immobilized antibodies on the electrode surface, which can improve the accessibility of the antigen-binding sites and reduce non-specific binding. nih.gov

A common strategy involves the co-adsorption of this compound and a longer-chain thiol, such as 11-mercaptoundecanoic acid, from a solution onto a gold electrode. nih.gov The ratio of the two thiols in the solution can be adjusted to fine-tune the properties of the resulting mixed SAM. acs.org The this compound provides the carboxylic acid groups for antibody conjugation, while the longer-chain thiol helps to create a more organized and less crowded surface, ultimately enhancing the sensitivity and specificity of the immunosensor. researchgate.netnih.gov